(-)-2-Methylisoborneol-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis
This involves understanding the 3D structure of the molecule, including the arrangement of atoms and the types of bonds between them .Chemical Reactions Analysis
This involves understanding how the compound reacts with other substances. It includes the reactants, products, and conditions of the reaction .Physical And Chemical Properties Analysis
This involves understanding the compound’s properties such as melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Biosynthesis in Streptomyces coelicolor : (-)-2-Methylisoborneol is produced by soil organisms like Actinomycete, myxobacteria, and cyanobacteria. The sco7700 and sco7701 genes in Streptomyces coelicolor are responsible for its biosynthesis, which involves the formation of (E)-2-methylgeranyl diphosphate and subsequent cyclization to 2-methylisoborneol (Wang & Cane, 2008).
Improved Synthesis and Quantitative Analysis : Improved synthesis of 2-methylisoborneol via methyllithium or methylmagnesium halides acting on d-camphor has been developed. Additionally, a quantitative gas chromatographic method for tracing low concentrations in water has been established (Wood & Snoeyink, 1977).
Adsorption by Activated Carbon : The hydrophilicity of activated carbon's surface is crucial for adsorbing 2-methylisoborneol from water. Microporous, less hydrophilic carbons are more effective in adsorption (Pendleton et al., 1997).
Non-Natural Biosynthesis Pathway : Elongation of dimethylallyl diphosphate with 2-methylisopentenyl diphosphate using farnesyl diphosphate synthase, followed by terpene cyclization, represents a non-natural biosynthesis pathway for 2-methylisoborneol (Gu & Dickschat, 2022).
Detection of 2-MIB Producing Cyanobacteria : A novel method using real-time PCR coupled with TaqMan probe has been developed for detecting 2-MIB-producing cyanobacteria in drinking water reservoirs (Chiu et al., 2016).
Silver Nanorods for SERS-Active Substrates : Silver nanorod arrays have been investigated for reproducible and reusable SERS-active substrates in the detection of 2-MIB, with a detection limit as low as 1 ppt (Botta et al., 2018).
Comparison of Analytical Techniques for Detection : Solid-phase microextraction (SPME) and membrane-assisted solvent extraction (MASE) have been compared for detecting 2-methylisoborneol in water, with SPME being the most sensitive technique (Hurlburt et al., 2009).
Efficient Biodegradation by Bacteria : A novel bacterial strain, Arthrobacter ureafaciens-YW, has been isolated for the efficient biodegradation of 2-MIB, achieving 35% biodegradation in two days (Wu et al., 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1,7,7-trimethyl-2-(trideuteriomethyl)bicyclo[2.2.1]heptan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O/c1-9(2)8-5-6-10(9,3)11(4,12)7-8/h8,12H,5-7H2,1-4H3/i4D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFYXNXGVLGKVCJ-GKOSEXJESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2)(C)O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1(CC2CCC1(C2(C)C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(-)-2-Methylisoborneol-d3 |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.